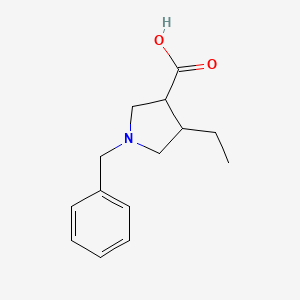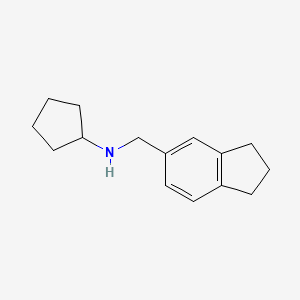
N-(indan-5-ylmethyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(indan-5-ylmethyl)cyclopentanamine: is a chemical compound with the molecular formula C15H21N It is a derivative of indan and cyclopentanamine, characterized by the presence of an indan-5-ylmethyl group attached to a cyclopentanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(indan-5-ylmethyl)cyclopentanamine typically involves the following steps:
Preparation of Indan-5-ylmethyl Bromide: This intermediate can be synthesized by brominating indan-5-ylmethanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Nucleophilic Substitution Reaction: The indan-5-ylmethyl bromide is then reacted with cyclopentanamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(indan-5-ylmethyl)cyclopentanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: N-(indan-5-ylmethyl)cyclopentanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used to study the effects of indan derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors influenced by the indan and cyclopentanamine moieties.
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(indan-5-ylmethyl)cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The indan moiety may interact with hydrophobic pockets in proteins, while the cyclopentanamine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- N-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopentanamine
- Cyclopentanamine, 1-methyl-
Comparison: N-(indan-5-ylmethyl)cyclopentanamine is unique due to the specific positioning of the indan-5-ylmethyl group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the indan moiety provides distinct hydrophobic and steric properties, differentiating it from other cyclopentanamine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H21N |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopentanamine |
InChI |
InChI=1S/C15H21N/c1-2-7-15(6-1)16-11-12-8-9-13-4-3-5-14(13)10-12/h8-10,15-16H,1-7,11H2 |
InChI Key |
VSGHLEQMUAVTLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Pentan-3-yl)amino]benzonitrile](/img/structure/B13248527.png)
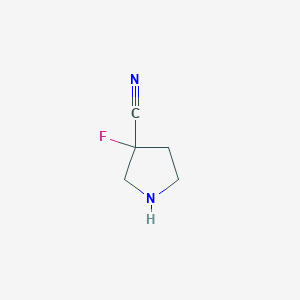
![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine](/img/structure/B13248532.png)
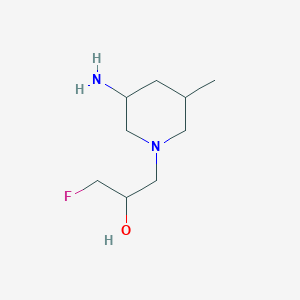
![3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248542.png)
amine](/img/structure/B13248552.png)
![3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide](/img/structure/B13248555.png)
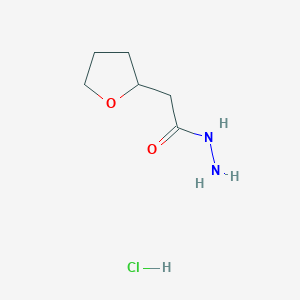
![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid](/img/structure/B13248557.png)
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane]](/img/structure/B13248559.png)
![2-tert-Butyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13248560.png)


